

Application Notes and Protocols for Measuring BAY-364 Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-364 is a potent and selective inhibitor of the second bromodomain (BD2) of the Transcription Initiation Factor TFIID Subunit 1 (TAF1).[1][2][3] TAF1 is the largest subunit of the TFIID complex, a general transcription factor that plays a crucial role in the initiation of transcription by RNA polymerase II.[4][5] The bromodomains of TAF1 are responsible for recognizing and binding to acetylated lysine residues on histone proteins, a key mechanism in chromatin remodeling and gene regulation.[1][5] By inhibiting the TAF1 BD2, **BAY-364** disrupts this interaction, leading to the dysregulation of genes critical for cancer cell proliferation and survival, making it a promising therapeutic target in oncology.[1][5]

These application notes provide detailed protocols for a suite of biochemical and cell-based assays to accurately measure the activity of **BAY-364** and other TAF1 bromodomain inhibitors. The included methodologies will enable researchers to determine inhibitor potency, confirm target engagement in a cellular context, and elucidate the downstream effects on gene expression.

TAF1 Signaling and Inhibition by BAY-364

TAF1 is a central component of the pre-initiation complex, which assembles on gene promoters to initiate transcription. The tandem bromodomains of TAF1 recognize acetylated histones, facilitating the recruitment of the transcriptional machinery to specific gene loci. Inhibition of

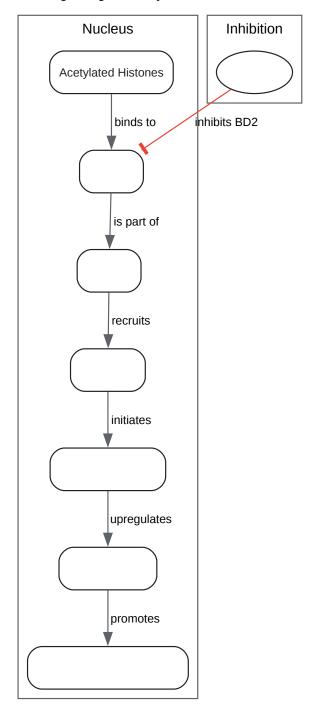






TAF1's second bromodomain by **BAY-364** prevents this recognition, leading to a decrease in the transcription of TAF1 target genes, such as the proto-oncogene MYC and the inhibitor of DNA binding 1 (ID1).[1][3] This disruption of transcriptional programs can induce cell cycle arrest and apoptosis in cancer cells.[1]





TAF1 Signaling Pathway and BAY-364 Inhibition

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TAF1 signaling and BAY-364 inhibition.



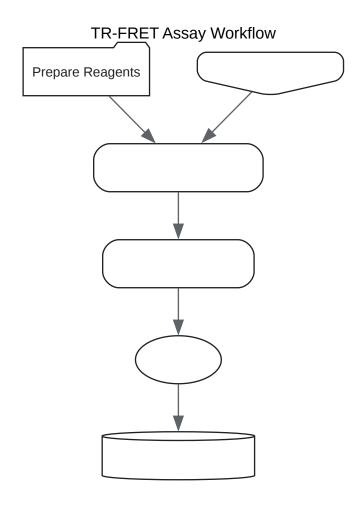
Biochemical Assays

Biochemical assays are essential for determining the direct inhibitory activity of compounds on the TAF1 bromodomain. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are robust, high-throughput methods for this purpose.

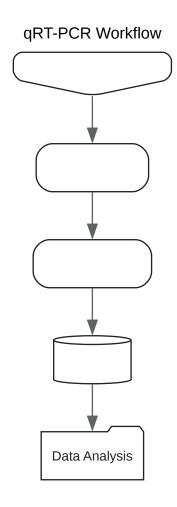
TAF1 BD2 TR-FRET Binding Assay

Principle: This assay measures the binding of a biotinylated acetylated histone peptide to a GST-tagged TAF1 BD2 protein. The interaction brings a Europium (Eu)-labeled anti-GST antibody (donor) and a streptavidin-conjugated acceptor fluorophore into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction will cause a decrease in the FRET signal.









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